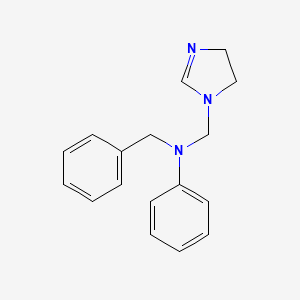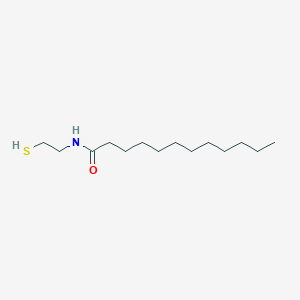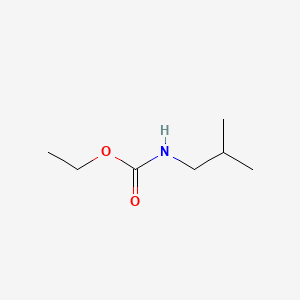
Isobutyl urethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl urethane, also known as isobutyl carbamate, is an organic compound with the molecular formula C7H15NO2. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. The compound is characterized by the presence of an isobutyl group attached to a urethane functional group, which imparts specific reactivity and stability to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isobutyl urethane can be synthesized through the reaction of isobutyl alcohol with isocyanates. One common method involves the reaction of isobutyl alcohol with ethyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as dibutyltin dilaurate, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production of this compound. The final product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Isobutyl urethane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isobutyl alcohol and urea.
Oxidation: Oxidizing agents can convert this compound into corresponding carbamates and other oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the urethane group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Isobutyl alcohol and urea.
Oxidation: Carbamates and other oxidized derivatives.
Substitution: Various substituted urethanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isobutyl urethane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties and chemical resistance.
Wirkmechanismus
The mechanism of action of isobutyl urethane involves its ability to form stable carbamate bonds with various nucleophiles. This reactivity is primarily due to the presence of the urethane functional group, which can undergo nucleophilic attack by amines, alcohols, and other nucleophiles. The resulting carbamate bonds are stable and resistant to hydrolysis, making this compound a valuable compound in various applications.
Vergleich Mit ähnlichen Verbindungen
Isobutyl urethane can be compared with other similar compounds, such as:
Methyl urethane: Similar in structure but with a methyl group instead of an isobutyl group. Methyl urethane is less bulky and has different reactivity.
Ethyl urethane: Contains an ethyl group, leading to different physical and chemical properties compared to this compound.
Butyl urethane: Has a straight-chain butyl group, which affects its solubility and reactivity compared to the branched isobutyl group in this compound.
This compound is unique due to its branched isobutyl group, which imparts specific steric and electronic effects that influence its reactivity and stability.
Eigenschaften
CAS-Nummer |
539-89-9 |
|---|---|
Molekularformel |
C7H15NO2 |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
ethyl N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C7H15NO2/c1-4-10-7(9)8-5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) |
InChI-Schlüssel |
XHQBGKPHDZWOHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B13758898.png)
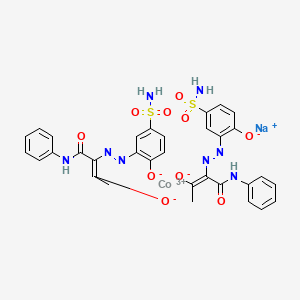
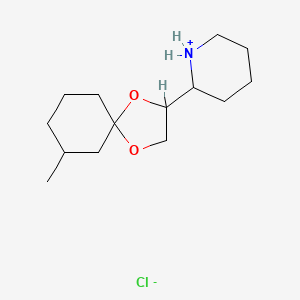
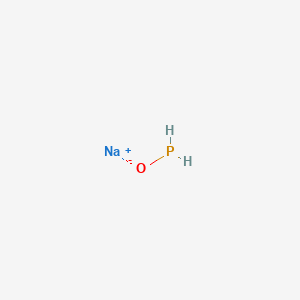
![7-methyl-7H-benzo[c]fluorene](/img/structure/B13758924.png)
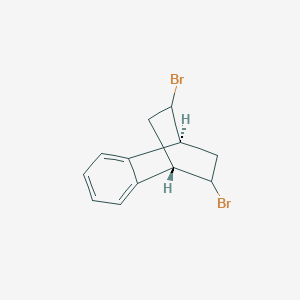

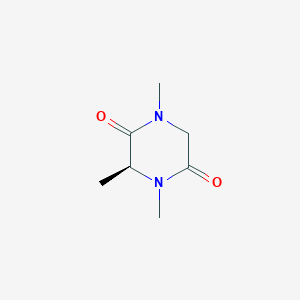


![1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea](/img/structure/B13758958.png)
